Strontium hydroxide octahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

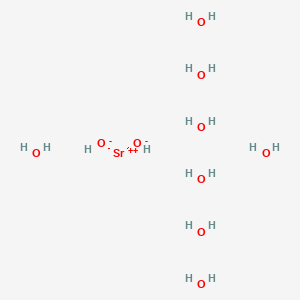

Molecular Formula |

H18O10Sr |

|---|---|

Molecular Weight |

265.76 g/mol |

IUPAC Name |

strontium;dihydroxide;octahydrate |

InChI |

InChI=1S/10H2O.Sr/h10*1H2;/q;;;;;;;;;;+2/p-2 |

InChI Key |

UJPWWRPNIRRCPJ-UHFFFAOYSA-L |

Canonical SMILES |

O.O.O.O.O.O.O.O.[OH-].[OH-].[Sr+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Crystal Structure of Strontium Hydroxide Octahydrate, Sr(OH)₂·8H₂O

Abstract: This technical guide provides a comprehensive analysis of the crystal structure of strontium hydroxide octahydrate, Sr(OH)₂·8H₂O, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of crystallographic data, this document delves into the experimental methodologies, the rationale behind procedural choices, and the profound implications of the structural details. We will explore the intricacies of the strontium coordination sphere, the critical role of the extensive hydrogen-bonding network, and the advanced analytical techniques required for accurate structural elucidation.

Introduction: Beyond the Formula

This compound is more than a simple hydrated inorganic salt; it is a model system for understanding complex coordination environments and the pivotal role of water molecules in stabilizing a crystal lattice. Its applications range from a component in specialty lubricants to a precursor in advanced materials synthesis. For pharmaceutical scientists, understanding such hydrated structures is paramount, as the hydration state of an active pharmaceutical ingredient (API) can drastically affect its solubility, stability, and bioavailability.

The determination of its precise three-dimensional structure is a non-trivial pursuit that has evolved over decades, with early X-ray diffraction studies providing a foundational framework that was later refined and fully elucidated by more advanced techniques like neutron diffraction[1][2][3]. This guide will synthesize historical and contemporary findings to present a holistic and actionable understanding of its crystal structure.

The Crystal Structure: A Detailed Examination

Sr(OH)₂·8H₂O crystallizes in the tetragonal space group P4/ncc .[3][4][5] This seemingly simple designation belies a sophisticated and elegant atomic arrangement. The structure is characterized by distinct layers of water molecules and hydroxide ions, which are held together by strontium cations.[1][2]

The Strontium Coordination Environment

The strontium ion (Sr²⁺) is central to the structure. It is eight-coordinated, exclusively by oxygen atoms from the water molecules of hydration, not the hydroxide ions.[1][2] This coordination geometry is best described as a square antiprism . This arrangement is a key stabilizing feature, maximizing the electrostatic interactions between the cation and the water dipoles while minimizing steric hindrance. The non-involvement of the hydroxide ions in direct coordination to the strontium is a critical feature, distinguishing it from many other metal hydroxides.

Unit Cell and Atomic Positions

Decades of crystallographic work have led to a precise definition of the unit cell. The lattice parameters, refined from diffractometer data, provide the fundamental dimensions of the repeating structural unit.[3][5]

Table 1: Crystallographic Data for this compound

| Parameter | Value | Source |

| Crystal System | Tetragonal | [3][5] |

| Space Group | P4/ncc | [3][4][5] |

| a, b (Å) | 9.017 (1) | [4][5] |

| c (Å) | 11.603 (1) | [4][5] |

| α, β, γ (°) | 90 | [6] |

| Volume (ų) | 942.8 | Calculated |

| Z (Formula units/cell) | 4 | [3] |

The Hydrogen Bonding Network: The True Architect

While the strontium ion dictates the primary coordination, the extensive and intricate network of hydrogen bonds is the true architect of the overall crystal packing. Every single hydrogen atom in the structure, from both the water molecules and the hydroxide ions, participates in hydrogen bonding.[3]

-

Water's Role: Each water molecule is involved in three hydrogen bonds, acting as both a donor and an acceptor.[1][2]

-

Hydroxide's Role: The hydroxide ions form distinct linear chains parallel to the c-axis, linked by hydrogen bonds. These chains are then interconnected with the {Sr(H₂O)₈}²⁺ columns through additional hydrogen bonds.[5]

This exhaustive hydrogen-bonding scheme is responsible for the stability of the crystal and dictates many of its physical properties. The ability of neutron diffraction to precisely locate the positions of hydrogen atoms (deuterons in deuterated samples) was crucial for the definitive mapping of this network.[1][2]

Experimental Determination: A Tale of Two Techniques

Accurate structural analysis of Sr(OH)₂·8H₂O requires a multi-faceted approach. While single-crystal X-ray diffraction (SC-XRD) is the workhorse of structure determination, its limitations in visualizing hydrogen atoms necessitate the complementary use of neutron diffraction for a complete picture.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the foundational data for the positions of the heavy atoms (Sr, O) and the overall unit cell geometry.[7] The process is a self-validating system, moving from raw diffraction data to a refined, chemically sensible structure.

Caption: Workflow for Single-Crystal X-ray Diffraction.

-

Crystal Growth & Selection:

-

Causality: High-quality, single crystals are paramount for obtaining sharp diffraction spots and high-resolution data.[8] For Sr(OH)₂·8H₂O, this is typically achieved by slow evaporation of a saturated aqueous solution at room temperature.

-

Protocol: Under a polarized light microscope, select a transparent crystal with sharp edges and uniform extinction, ideally between 0.1-0.25 mm in its largest dimension.[8] Reject any cloudy, cracked, or intergrown specimens.

-

-

Mounting and Cryo-cooling:

-

Causality: The octahydrate is susceptible to dehydration. Mounting the crystal in paratone oil on a cryo-loop and flash-cooling it in a stream of cold nitrogen gas (typically 100 K) mitigates solvent loss and reduces thermal motion, leading to better quality data.[9]

-

Protocol: Swiftly scoop a selected crystal with a cryo-loop. Wick away excess solution and immediately plunge the loop into the cold stream of the diffractometer.

-

-

Data Collection:

-

Causality: A modern diffractometer is used to rotate the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). The goal is to collect a complete and redundant dataset of diffraction intensities.[7]

-

Protocol: Perform an initial unit cell determination. Based on the crystal system (tetragonal), devise a data collection strategy (e.g., a series of omega and phi scans) to cover the Ewald sphere with sufficient redundancy and to a high resolution (e.g., sin(θ)/λ > 0.6).

-

-

Data Reduction and Structure Refinement:

-

Causality: Raw detector frames are processed to integrate the intensities of each diffraction spot, apply corrections (like Lorentz and polarization), and scale the data. The resulting reflection file is used to solve the phase problem and build an initial atomic model, which is then refined against the experimental data using least-squares methods.[7]

-

Protocol: Use standard crystallographic software (e.g., SHELX, Olex2). Solve the structure using direct methods or Patterson synthesis to locate the strontium atom. Successive difference Fourier maps will reveal the oxygen atom positions. Refine atomic positions and anisotropic displacement parameters until convergence is reached (low R-factor).

-

Neutron Diffraction: Locating the Hydrogens

X-rays diffract from electron clouds, making light atoms like hydrogen nearly invisible, especially in the presence of a heavy scatterer like strontium. Neutrons, however, scatter from atomic nuclei. The scattering length of deuterium (²H) is comparable to that of oxygen and strontium, making neutron diffraction the definitive technique for precisely locating the hydrogen/deuterium atoms.[1][2]

-

Experimental Insight: Studies are performed on deuterated samples (Sr(OD)₂·8D₂O) to minimize the large incoherent scattering from ¹H. The data collection is performed at very low temperatures (e.g., 20 K) to further reduce atomic vibrations and obtain the most precise nuclear positions.[1][2] The results from these experiments were instrumental in confirming the square antiprism coordination and detailing the complex hydrogen-bonding network.[1][2][10]

Structural Insights and Visualizations

The refined crystal structure provides a wealth of information. Visualizing the key structural motifs is essential for a deeper understanding.

Sr²⁺ Coordination Polyhedron

The eight water molecules form a distorted square antiprism around the central strontium ion. This coordination is a direct consequence of optimizing the packing and electrostatic interactions.

Caption: Sr²⁺ in a square antiprism coordination.

Simplified Hydrogen Bonding Scheme

The hydrogen bonds link all components—the strontium polyhedra, other water molecules, and the hydroxide chains—into a robust three-dimensional lattice.

Sources

- 1. Structure of this compound, Sr(OH)2.8H2O, at 20, 100 and 200 K from neutron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | H18O10Sr | CID 21617461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Strontium Hydroxide Octahydrate from Strontium Nitrate

Foreword: The Rationale for a Foundational Reagent

Strontium hydroxide, particularly in its stable octahydrate form (Sr(OH)₂·8H₂O), is a cornerstone inorganic compound with significant industrial and research applications. It serves as a critical agent in the purification of beet sugar, a stabilizer in modern plastics, and a versatile precursor for the synthesis of other high-purity strontium salts and advanced materials.[1][2] For researchers and professionals in materials science and drug development, a reliable and well-understood synthesis protocol for this reagent is not merely a procedural exercise; it is the basis for ensuring the quality, consistency, and performance of downstream products and experimental outcomes.[2]

This guide provides an in-depth exploration of the synthesis of strontium hydroxide octahydrate from strontium nitrate. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the causality behind procedural choices, and the critical parameters that govern yield, purity, and crystal morphology. This document is designed to empower the practicing scientist with the expertise to not only replicate this synthesis but to adapt and troubleshoot it with confidence.

The Chemical Bedrock: Principles of Synthesis

The synthesis of strontium hydroxide from strontium nitrate is fundamentally a double displacement reaction, followed by a carefully controlled crystallization process. The overall chemical transformation is governed by the following reaction:

Sr(NO₃)₂(aq) + 2NaOH(aq) → Sr(OH)₂(s) ↓ + 2NaNO₃(aq) [3][4]

This reaction is driven to completion by the formation of strontium hydroxide, which is only slightly soluble in cold water, causing it to precipitate out of the solution.[5][6] The key to obtaining the desired high-purity octahydrate lies in exploiting the temperature-dependent solubility of strontium hydroxide.

-

Solubility Dynamics : Anhydrous strontium hydroxide exhibits limited solubility in cold water (approx. 0.41 g/100 mL at 0°C), but this increases dramatically in boiling water (approx. 21.83 g/100 mL at 100°C).[5][7] The octahydrate form is, counterintuitively, more soluble than the anhydrous form at lower temperatures.[7] This significant solubility gradient is the cornerstone of the purification by recrystallization, allowing for the separation of the desired product from highly soluble byproducts like sodium nitrate (NaNO₃).

-

Crystallization and Hydration : When a hot, saturated aqueous solution of strontium hydroxide is allowed to cool, the solubility decreases, forcing the compound out of solution. Under these conditions, it crystallizes incorporating eight water molecules into its structure to form the stable octahydrate, Sr(OH)₂·8H₂O.[1][8] The crystal structure of the octahydrate is tetragonal.[9][10][11]

Stoichiometric Considerations

As the balanced equation indicates, two moles of a strong base (e.g., sodium hydroxide) are required to react completely with one mole of strontium nitrate. Using a slight excess of the hydroxide solution can help ensure complete precipitation of the strontium ions. However, a large excess should be avoided as it increases the burden of removal during the washing and purification stages.

Synthesis Workflow: From Precursor to Purified Crystal

The synthesis is best understood as a two-stage process: (1) Precipitation of crude strontium hydroxide, and (2) Purification via recrystallization to yield the octahydrate.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Reagents and Materials

| Reagent/Material | Specification | Purpose |

| Strontium Nitrate, Sr(NO₃)₂ | ACS Grade, ≥99% | Strontium source |

| Sodium Hydroxide, NaOH | ACS Grade, ≥97%, pellets | Precipitating agent |

| Deionized (DI) Water | Type II or better, boiled & cooled | Solvent, wash liquid |

| Beakers & Erlenmeyer Flasks | Borosilicate glass | Reaction and crystallization vessels |

| Graduated Cylinders | --- | Volume measurement |

| Magnetic Stirrer & Stir Bar | --- | Homogeneous mixing |

| Heating Mantle / Hot Plate | --- | Dissolution and recrystallization |

| Büchner Funnel & Filter Flask | --- | Product isolation |

| Whatman #1 Filter Paper | --- | Filtration medium |

| Watch Glass | --- | Covering vessels |

| Spatula & Glass Rod | --- | Material transfer and stirring |

Part A: Precipitation of Crude Strontium Hydroxide

-

Prepare Strontium Nitrate Solution : In a 500 mL beaker, dissolve 21.16 g (0.100 mol) of strontium nitrate in 200 mL of deionized water. Stir using a magnetic stir bar until all solids have dissolved.

-

Prepare Sodium Hydroxide Solution : Carefully dissolve 8.40 g (0.210 mol, a 5% molar excess) of sodium hydroxide pellets in 100 mL of cold deionized water in a separate 250 mL beaker. Causality Note: This dissolution is highly exothermic; cooling the water beforehand and adding NaOH slowly helps manage the temperature rise.

-

Initiate Precipitation : While vigorously stirring the strontium nitrate solution, add the sodium hydroxide solution dropwise using a dropping funnel or pipette over a period of 30 minutes. A fine white precipitate of strontium hydroxide will form immediately.[5][12] Causality Note: Slow, dropwise addition promotes the formation of more uniform particles and minimizes the occlusion of impurities within the precipitate.

-

Complete Reaction : After the addition is complete, continue stirring the resulting slurry for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

-

Isolate Crude Product : Set up a vacuum filtration apparatus with a Büchner funnel and Whatman #1 filter paper. Wet the paper with deionized water to ensure a good seal.

-

Filter and Wash : Pour the slurry into the funnel and apply vacuum. Wash the collected white solid (the filter cake) with three successive 50 mL portions of cold deionized water to remove the bulk of the soluble sodium nitrate byproduct. Continue the vacuum for 10-15 minutes to partially dry the crude product.

Part B: Recrystallization of this compound

-

Dissolution : Transfer the moist, crude Sr(OH)₂ filter cake to a clean 500 mL Erlenmeyer flask. Add approximately 100 mL of deionized water. Heat the mixture to boiling (approx. 100°C) with stirring.[7] Add more hot deionized water in small portions until all the solid has just dissolved. Causality Note: Using the minimum amount of hot solvent required to dissolve the solid ensures the solution is saturated, maximizing the yield upon cooling.

-

Hot Filtration (if necessary) : If the hot solution appears cloudy (indicating the presence of insoluble impurities like strontium carbonate formed from atmospheric CO₂), perform a hot filtration using a pre-heated funnel and fluted filter paper into a pre-heated clean flask. This step must be done quickly to prevent premature crystallization.

-

Crystallization : Cover the flask with a watch glass and allow the clear, hot solution to cool slowly to room temperature undisturbed. As the solution cools, colorless crystals of this compound will form.[8] For larger crystals, insulate the flask to slow the cooling rate further. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

-

Isolate Final Product : Collect the purified crystals by vacuum filtration as described in step A.6.

-

Final Wash : Wash the crystals on the filter paper with two small portions (15-20 mL each) of ice-cold deionized water to remove any remaining mother liquor. Causality Note: The wash water must be ice-cold to minimize dissolution of the product.

-

Drying : Dry the crystals by pulling air through the filter for 20-30 minutes. For final drying, the product can be placed in a desiccator over a non-acidic drying agent. Do not oven dry at high temperatures, as the octahydrate will lose its waters of hydration above 100°C.[7] The final product should be a white, crystalline solid.[1]

Safety, Handling, and Quality Control

Trustworthiness in science begins with safety. Adherence to proper handling protocols is non-negotiable.

Hazard Analysis

-

Strontium Nitrate (Sr(NO₃)₂) : Oxidizing agent. Accelerates the burning of combustible materials.[13]

-

Sodium Hydroxide (NaOH) : Corrosive. Causes severe skin burns and eye damage.

-

**Strontium Hydroxide (Sr(OH)₂) **: Corrosive. A strong base that can cause severe skin, eye, and respiratory irritation.[12] Harmful if swallowed.

-

Personal Protective Equipment (PPE) : Safety goggles, a face shield, nitrile gloves, and a lab coat are mandatory at all times.

Handling and Storage

This compound is both hygroscopic and air-sensitive.[1] It readily absorbs moisture and carbon dioxide from the atmosphere to form strontium carbonate (SrCO₃), an insoluble impurity.

Sr(OH)₂(s) + CO₂(g) → SrCO₃(s) + H₂O(l)

Therefore, the final product must be stored in a tightly sealed container in a cool, dry place, preferably within a desiccator or under an inert atmosphere.

Product Characterization

| Parameter | Method | Expected Result |

| Purity/Assay | Acid-base titration with standardized HCl | ≥98% (typical for synthesized product) |

| Identity | X-Ray Diffraction (XRD) | Match with reference pattern for tetragonal Sr(OH)₂·8H₂O[9][10] |

| Water Content | Thermogravimetric Analysis (TGA) | Weight loss corresponding to 8 moles of H₂O (approx. 54.2%) starting around 100°C[7] |

| Appearance | Visual Inspection | White to colorless crystalline solid[1][5] |

Mechanistic Summary & Final Thoughts

Caption: Ionic representation of the double displacement reaction.

The synthesis of this compound from strontium nitrate is a robust and illustrative example of fundamental chemical principles in practice. Success hinges on a clear understanding of stoichiometry, solubility equilibria, and crystallization techniques. By carefully controlling reaction conditions and adhering to rigorous purification and handling protocols, researchers can reliably produce a high-purity reagent essential for a multitude of scientific endeavors.

References

- Sarchem Labs. Strontium Hydroxide FAQS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMGFui5s6ChtvTgB3G-PJG_9V8-T6vFaqvMGGP8eaBGhNuyTHTRoZrud_12F8AYNO_7uLKRLdSNkDPTpJXkvqBsz8YuoT7U58lkjqvWWJ9ceNSByO26CuwqhvMW-VrQt996hHUYolzwaje7cdKbHy_]

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound: Properties and Industrial Uses. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3ZhCRNXXpi7hFMpFpDEh_BpfOx6dgqD7nKDVjfKLP3ZNbUGxvCfh3GKzxkY_FnKWZ1k3PYF3lVfN7ez7XqKkvZLiHl_K7VrZNLuuWRQL4BUcD-t3EtAoHTxX78VmMc704uH3CfTSOy-IE-XYArV7YbznWKaqtVoq2zAS5kokd09kmDzjSStqeURrHfa9hQ0tV8nNNar7H_dICpxeOiXDKvPnlhVnczgnvgBDts9zenRtJ0zIItyjv2YwMY04u]

- ChemicalBook. Strontium hydroxide | 18480-07-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK9M6mQMMN70CWRaeRsn3-NQaDMb8qN6pZIiROubQZqGwisBNNE_4tkcSUeFlqfKlnWuSHrrMx_RtnL4jeda-5bsOoIKyI4cg6zORw-5pKY5_otgOOeCsc0YuEXOd3Fu2L6FjZSxxuJPfxDExg6LTvtBAbyvExYdr4RtK4tDw5hg==]

- Wikipedia. Strontium hydroxide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMzC1pfy7oj8FheSK06VrRvBDF0pgHmmuykUNUEb153-RxLCYFXr8IldL5oQHGTw0h7EMsdnW1q18agBdnm3zI_NQ2Hh8OFYCzKcHg8l6Awm0zpTW2T7HdhbyOyPAdvQJsXcRWGpxRyEhhez8=]

- Brainly. [FREE] Strontium oxide reacts with liquid water to produce strontium hydroxide. SrO (s) + H₂O (l). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAlNEAn2rdSqc0c9UVWpmd12IvmZJ1uQI2wUiXRMbuFGuzNoRwaCXosJd07FFH1qVtybA48zQRGI5qWMb4povfjoSj-aFI-73AnMmqbTPx3so0H_orTLGTDSHGxvuoykk=]

- Gauth. Write the reaction equation of strontium oxide in water, including the state symbols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3rllRux_n90_BhponNw19Czl-bsXa4IOTM7HF_vZn43dDIxdiTDIKodfj4W5Tb23S80WjuO0xbWUSUZefG_jw9tUAhn66iJG0BTilpFPnF8LbOGSzWaqXEP7fO0X4OadJaxSJzwFls9xwkXGME4EOO31M9PJ1kY_58n4pfACBVMlyQLfQltLTtEfDihQLwD810jH3sDvK0MQ8SZADybZpV9V1DmbLckO5IUXqRlhNG74Trvh4qm9Q83wPVnMJNjA=]

- You-iggy. SrO + H2O → Sr(OH)2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH5xkc824lmLK2n10epdAbyRL_VLn3-ohZt3Yb6Gf9upGNFQNOFaeMNqinyTYXA5j9R_xkkJas1Xsbxn6s8LPnHjbS7RxddmMwRWF7IxLUjT8Yo0stEv7FHdTPe2fqJt_HlYmIxtCL4xTeLFhCsqAfMGJ8vZ0utXb4JI7QGc5sAanAaDXCM47zfi6YbXM-VaP3Avtv2X-rvoakVfbLdTwSM2YQ808YjmVd]

- Asian Journal of Chemistry. Kinetic Studies of the Non-Isothermal Decomposition of Strontium Nitrate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBAywIac9LMnVeKYXg2QyrDDFBeC2B4bI6CB3s2Awq4o10rl4zhGo0c1sf8YV8zuIstfKCJnXOMiChdN_UlcrSL6cnV8p2Q4KNh_ZbN2-jlZhvwit6N6FHvK44s5trJ2vta-UUQmyI7e1uskJcpqQf1gbY1V6QxyQ=]

- YouTube. Is SrO Soluble or Insoluble in Water?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3lElGYG2FxgYAdPMZM6zpXAo_-odoF5nn69qVsVkJlo-jUN4UwY2xHnumt_vtbfQErP5c43hU57sUbRja1AB82JJwvwM9RPVekqExPmTqCf4rRWm646WruzqwsMDL8JNqedBSc68=]

- Ataman Kimya. STRONTIUM HYDROXIDE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzwbFwlhhO7idLYbrSp5uwVc4pu5ji4wEAUETIgUyVCmfW-08pqzae48GCmjkJZZ9QhqsoH_azYMDKV-ul0SF8dXjsUjzIkv9zW9EDuz3O-OKvMbHDC8mNPWdIeyiqfrd-1DcvmhubEl7Uss6KHf9E9goXiyhE]

- Sigma-Aldrich. Strontium hydroxide 95 1311-10-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGz1NsIZMu_NkXKjI1415KGkCfv_IbYMwsMdGJvTTJCh_wMa4ptVtPHET8FvEgsM34AQW0hlLXFfPNKtniC96AeKCjUBcab6cyMBbNb-f845VdLPhM6KerpYGvGyyf0neelJMbhnMaUNkeEev1nBXEhsJCMw==]

- Answers. What precipipate will form from Sodium hydroxide plus Strontium nitrate?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn-mBi1dLSFkDk6JV_PiIUTARZ8MAxeKtpgOdpAyUxAq6v82ZKPPs3_eJzF17eczvGCr2lyX4afjKYQSW7wVJ60QbcDRkjbY2aDKxDadUdQ2Y5p_8KG3ZiAmi2ySd-K5vJ1hQUNgCOPBkOpCIRvqB1YndC-voefviJjbJ37I9ZU42KdjaY_MfdD5TcPfdbf4oOR2ocGy41JZHN6lBGwUZUktZkSsyxL4fBOw==]

- Guidechem. This compound 1311-10-0 wiki. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdSddEQddUpSkNkNZHOfwmfORMs5DDoobv9ke_R5LM7q2PM6XsFRVMNgP1d8XA6Hq_rNbqanNVFOD0gQIBYfKFLv6DD_yr3OoT8LguL2eD-TFuo647fbodAhPLTV6dZdq6zUULPh548gKgANsFS0UqkCV6DfPBzkXKmonmZrrijFBpiVmSFDqyOedPmj0=]

- Brainly. [FREE] Strontium hydroxide Sr(OH)₂ is a slightly soluble ionic compound and dissolves only slightly in. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtN9Oi01yxK5BIH6ZQgIc-KaMZfGmZIuVZpeg3JVK-rvS5ypA8onurntk5iRbYZzwpRxJXTt4U2Wq0d813DNCULaT_cUSXTFb4N5vR_ZosLR7jxPzckUBPwrpoBjQUY_A=]

- FUNCMATER. This compound (Sr(OH)2•8H2O)-Powder. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO0B9A60DCPPJVN_IhayHa8fLWI9WYm4LxXzoSuY_pYtW3ApBx-Jve7UKdaqvEmsAn3OgtTHI4SqOIqxpbF31zWp3X5I8-a-MQUM4RNpACMolGNbDKNHGi9acdeLTjzuOGfJlXP2fxNyI0D-ppZQe-YEaHUqXOKC_eFmJkcl4LJptq22DOG-6N9CnQDHXxHdfm3oRtUMJt7w==]

- ChemicalAid. Sr(NO3)2 + NaOH = Sr(OH)2 + NaNO3 - Balanced chemical equation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI_MordEeu6qyfaSO_bZgiZwtisZUlAe2ecGaeSp7eFZxxr6K-tR14sI4fGMdFpcIj2tBIMgPjDq5NI8qKKS6_xtyg0FIpp8DOo0qTPdngGVQeHyO5PcxNCHu2K7YtMTbADZqVNhAwRttgV0nihbkZY5F5_SUAEhXMNv9glOA=]

- ResearchGate. Crystal structure data for Sr(OH) 2 · 8 H 2 O. [URL: https://vertexaisearch.cloud.google.

- AGRIS. Hydrogen Bonds in the Crystal Structure of this compound Sr(OH)2 · 8H2O. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfbeb0IQvbrX_10jeHvk3eck0QzzKB_Idqf8Js-5KRL6r8HX3msi5hX3HBaopHMcN3MupiA0ceYu5-OsM78waly3jsT-Azc7KhHl6do57fesAo7aZBSpP8FyRq2yJzF6JtEDBHCDVhO9rehTZiipNwb7Ycg1ICG2hDD2ck1xLIDHJLqwKP6bVSXJn1tg==]

- ResearchGate. Structure of this compound, Sr(OH)2·8H2O, at 20, 100 and 200 K from neutron diffraction | Request PDF. [URL: https://vertexaisearch.cloud.google.

- ResearchGate. (PDF) Hydrogen Bonds in the Crystal Structure of this compound Sr(OH)2×8H2O. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWuNnZ5n_tftnSk2McsG8jO9zO0dC3VlHO9oAfg39jmWFvaFIjhUyPKm5i9id9tJPZyamnQmB5vcT9odKPDVrOyd4vMhe0lQ4A3kJWdAMKWg9hT2BRyG5uB_7pJBPM3jgb2YE9MJkbKCrrlHAl5OqXI9Q4ynHZCIIF0POtIZi8hrjtbnBXeFp4b0SRx4iZNrxCiKufGbrRJi4znYtDX9ETgtBNKHwj4mSdRT36Shii_7gaLnkI3CIuk9Box0ovzFZFiR8=]

- ProChem, Inc. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHie1UeHE1hdMcbhK9L2zN-ErCBkTUISBtRIB8QPl-6uoWQ7zSCaIl22cHREvtSgsLKt3aM5dlrq8HFNHz_o6sr5iUdqZskBZ40KbJZhcq1Bb7P-KD2whbtrbXdyvVpCM2pWLvtqS8icyzvBHhoy81827LQI=]

- chemeurope.com. Strontium hydroxide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlkfmZmas3333cxfaUxbb1khoSsd8Jos4Vo_kYnxssGFVTGL_LHN5Lp1esQwe3DeTfl3QBhHwayk7sk7INXyORueun6Dary9gSSwOslTLJsU3lT5HSDtwZa5IMp7-EtlU3c7v-YlSyzNI7zuhmL17t4NE8jHngoewc7uTOYUI=]

- Ningbo Inno Pharmchem Co.,Ltd. The Role of Strontium Hydroxide in Producing High-Quality Strontium Salts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkds-N1hGczv_ibOIc77bcXvovPkFf_L_Qv7WiTymvY_S2e7v4zzxqszZYF2SupgF1LjMdHE-nTw0x-PoYGOqJAUGUSGxrAJYc11XSRIX7Ylz5mTO7Ds_wB-C1v8k6CY-pBYeS5DuJ85RluV75h6jA0Wm9iuyTO8gBvnI4r3PE0oVL6ifjEIdBzrwDrz_kBL2GFXgcS63ivZvXErX6EJXgqk1W0b5lcn5mU8xnPB4p]

- PubChem. Strontium nitrate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJNyqUrxWYeyjKhB7X4Kt2CJtoXwih63rL4EvfFxiDn94bqiUQ8Z5T6gSL_XntX7gZpoxo3ZmB2J8QbvmONPxW4KRR3kbVycmcmCLSq5602GLmGkcpdSDqnI3XfezUrWIXnzBkMBa3BsC-ghWWOHg1MbQleyYy]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. qa.answers.com [qa.answers.com]

- 4. webqc.org [webqc.org]

- 5. Strontium hydroxide - Wikipedia [en.wikipedia.org]

- 6. brainly.com [brainly.com]

- 7. Strontium hydroxide | 18480-07-4 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydrogen Bonds in the Crystal Structure of this compound Sr(OH)2 · 8H2O [agris.fao.org]

- 11. researchgate.net [researchgate.net]

- 12. Strontium_hydroxide [chemeurope.com]

- 13. Strontium nitrate | N2O6Sr | CID 24848 - PubChem [pubchem.ncbi.nlm.nih.gov]

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-Depth Technical Guide to the Physical and Chemical Properties of Strontium Hydroxide Octahydrate (Sr(OH)₂·8H₂O)

Introduction

This compound, with the chemical formula Sr(OH)₂·8H₂O, is an inorganic compound that presents as a white crystalline solid.[1][2] It is the most common commercial form of strontium hydroxide. This guide provides a comprehensive overview of its physical and chemical properties, tailored for researchers, scientists, and professionals in drug development. Understanding these characteristics is paramount for its effective and safe application in laboratory and industrial settings, including its use in the synthesis of other strontium compounds and as a component in specialized materials.[3]

Physical Properties

The physical properties of this compound are fundamental to its handling, storage, and application. These properties dictate its behavior in various physical systems and are crucial for process design and optimization.

General Characteristics

This compound is a white, crystalline powder that is both hygroscopic and deliquescent, meaning it readily absorbs moisture from the air.[1] This necessitates storage in a tightly sealed container to prevent degradation and maintain its chemical integrity.[4][5]

Tabulated Physical Data

A summary of the key physical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 265.76 g/mol | [3][6] |

| Appearance | White, deliquescent crystals or powder | [1][2] |

| Density | 1.90 g/cm³ | [3][7] |

| Melting Point | 100 °C (loses all water molecules) | [8] |

| Crystal Structure | Tetragonal | [3][9][10][11] |

Crystal Structure

The crystal structure of Sr(OH)₂·8H₂O is tetragonal.[3][9][10][11] The strontium ion (Sr²⁺) is coordinated by eight water molecules in a square antiprism configuration.[12][13] The structure consists of double layers of water molecules and hydroxide ions, separated by the strontium ions.[12][13] This layered structure and the extensive hydrogen bonding network within the crystal lattice contribute to its physical properties, including its solubility and thermal stability.[12][13]

Solubility

This compound is sparingly soluble in cold water but its solubility increases significantly with temperature. This property is critical for its purification through recrystallization and for its application in aqueous solutions.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 0.90 |

| 20 | 1.77[14] |

| 40 | 3.95[14] |

| 100 | 47.7 |

The significant increase in solubility with temperature allows for the preparation of concentrated solutions at elevated temperatures, from which the pure compound can be crystallized upon cooling. This behavior is atypical for many salts, which often show a more linear and less dramatic increase in solubility.

Chemical Properties

The chemical behavior of this compound is primarily defined by its basicity and the reactivity of the hydroxide ions.

Basicity

Strontium hydroxide is classified as a strong base.[15][16] When dissolved in water, it completely dissociates into strontium ions (Sr²⁺) and hydroxide ions (OH⁻), leading to a highly alkaline solution.[15][17]

Dissociation in Water: Sr(OH)₂·8H₂O(s) → Sr²⁺(aq) + 2OH⁻(aq) + 8H₂O(l)

The release of two moles of hydroxide ions per mole of the compound makes it a potent base, suitable for applications requiring a high pH.

Neutralization Reactions with Acids

As a strong base, strontium hydroxide readily reacts with acids in neutralization reactions to form a strontium salt and water.[18] This is a fundamental reaction for the synthesis of various strontium salts.

General Reaction: Sr(OH)₂(aq) + 2HA(aq) → SrA₂(aq) + 2H₂O(l) (where HA represents a generic acid)

For example, the reaction with hydrochloric acid (HCl) produces strontium chloride (SrCl₂).[19][20]

Sr(OH)₂(aq) + 2HCl(aq) → SrCl₂(aq) + 2H₂O(l)

Similarly, reaction with chloric acid (HClO₃) yields strontium chlorate (Sr(ClO₃)₂).[21][22]

Reaction with Carbon Dioxide

Aqueous solutions of strontium hydroxide, and even the solid form when exposed to air, readily absorb carbon dioxide (CO₂) to form strontium carbonate (SrCO₃), which is insoluble in water.

Sr(OH)₂(aq) + CO₂(g) → SrCO₃(s) + H₂O(l)

This reactivity necessitates that solutions of strontium hydroxide be standardized before use in quantitative analysis and that the solid be stored in airtight containers.

Thermal Decomposition

Upon heating, this compound undergoes a multi-step decomposition process, losing its water of hydration to form lower hydrates, the anhydrous form, and finally strontium oxide (SrO).[23] The octahydrate loses all its water molecules at 100°C. Further heating of the anhydrous strontium hydroxide to around 710°C results in its decomposition to strontium oxide and water.

Thermal Decomposition Pathway:

Caption: Thermal decomposition pathway of Sr(OH)₂·8H₂O.

Experimental Protocols

The following protocols outline standard laboratory procedures for the characterization of this compound.

Protocol for Determining Basicity via Titration

This protocol details the standardization of a strontium hydroxide solution using a primary standard acid, potassium hydrogen phthalate (KHP).

Objective: To accurately determine the molar concentration of a strontium hydroxide solution.

Materials:

-

This compound

-

Potassium hydrogen phthalate (KHP), dried at 110°C

-

Phenolphthalein indicator

-

Deionized water, boiled to remove dissolved CO₂

-

50 mL burette

-

250 mL Erlenmeyer flasks

-

Analytical balance

Procedure:

-

Preparation of Strontium Hydroxide Solution:

-

Accurately weigh approximately 2.66 g of Sr(OH)₂·8H₂O and dissolve it in 100 mL of boiled, deionized water to prepare an approximately 0.1 M solution.

-

Stir the solution until the solid is completely dissolved. Filter if necessary to remove any insoluble strontium carbonate.

-

-

Preparation of KHP Standard:

-

Accurately weigh approximately 0.5 g of dried KHP into a 250 mL Erlenmeyer flask.

-

Add about 50 mL of boiled, deionized water and swirl to dissolve.

-

-

Titration:

-

Add 2-3 drops of phenolphthalein indicator to the KHP solution.

-

Rinse and fill the burette with the strontium hydroxide solution, ensuring no air bubbles are present in the tip. Record the initial volume.

-

Titrate the KHP solution with the strontium hydroxide solution until a faint, persistent pink color is observed. Record the final volume.

-

Repeat the titration at least two more times for precision.

-

Calculation: Molarity of Sr(OH)₂ = (mass of KHP / molar mass of KHP) / (2 * volume of Sr(OH)₂ solution in L)

Causality: Boiled deionized water is used to minimize error from the reaction of the hydroxide with dissolved CO₂. KHP is an excellent primary standard due to its high purity, stability, and high molar mass. Phenolphthalein is chosen as the indicator because its color change occurs in the pH range of the equivalence point for a strong base-weak acid titration.

Protocol for Thermogravimetric Analysis (TGA)

This protocol describes the use of TGA to study the thermal decomposition of this compound.

Objective: To determine the temperature ranges of dehydration and decomposition and to verify the stoichiometry of the hydrate.

Instrumentation: Thermogravimetric Analyzer

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Sr(OH)₂·8H₂O into a TGA crucible (e.g., alumina or platinum).

-

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to 800°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to identify the distinct steps of mass loss.

-

Calculate the percentage mass loss for each step and compare it with the theoretical values for the loss of water molecules and the decomposition to SrO.

-

Experimental Workflow for TGA:

Caption: Workflow for Thermogravimetric Analysis (TGA).

Safety and Handling

Strontium hydroxide is a corrosive substance that can cause severe skin burns and eye damage.[8][24][25][26] It is also irritating to the respiratory system.[2][4]

Precautionary Measures:

-

Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][24]

-

Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4][26]

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[4][24]

-

Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as acids and strong oxidizing agents.[5][25]

Applications in Research and Drug Development

While direct applications in drug formulations are limited due to its strong basicity, strontium hydroxide serves as a key starting material in the synthesis of other strontium-containing compounds. Strontium salts, such as strontium ranelate, have been investigated for their therapeutic effects, particularly in the treatment of osteoporosis. The controlled synthesis of these active pharmaceutical ingredients (APIs) often begins with a reliable source of strontium ions, for which strontium hydroxide can be a suitable precursor, especially when chloride or nitrate ions are undesirable.

References

- 1. nbinno.com [nbinno.com]

- 2. sioris.net [sioris.net]

- 3. buy this compound Crystal manufacturers - FUNCMATER [funcmater.com]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. jmrorwxhoilrmi5q.ldycdn.com [jmrorwxhoilrmi5q.ldycdn.com]

- 6. This compound | H18O10Sr | CID 21617461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sr(OH)2 - 水酸化ストロンチウム八水和物 [sigmaaldrich.com]

- 8. This compound - ProChem, Inc. [prochemonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Structure of this compound, Sr(OH)2.8H2O, at 20, 100 and 200 K from neutron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chembk.com [chembk.com]

- 15. sarchemlabs.com [sarchemlabs.com]

- 16. homework.study.com [homework.study.com]

- 17. youtube.com [youtube.com]

- 18. keystagewiki.com [keystagewiki.com]

- 19. wyzant.com [wyzant.com]

- 20. webqc.org [webqc.org]

- 21. e reaction between strontium hydroxide and chloric acid produces __ (1 P.. [askfilo.com]

- 22. homework.study.com [homework.study.com]

- 23. akjournals.com [akjournals.com]

- 24. carlroth.com [carlroth.com]

- 25. cdhfinechemical.com [cdhfinechemical.com]

- 26. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Aqueous Solubility of Strontium Hydroxide Octahydrate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strontium hydroxide, particularly in its octahydrate form (Sr(OH)₂·8H₂O), is a strong base with significant applications ranging from industrial processes like sugar refining to specialized chemical syntheses.[1][2] For researchers and professionals in drug development, particularly in areas like bone tissue engineering where strontium ions are of therapeutic interest, a precise understanding of its aqueous solubility is paramount.[3] This guide provides a detailed examination of the temperature-dependent solubility of strontium hydroxide octahydrate, outlines a robust experimental protocol for its determination, and discusses the underlying thermodynamic principles and practical handling considerations.

Physicochemical Characteristics of Strontium Hydroxide

Strontium hydroxide can exist in anhydrous, monohydrate, and octahydrate forms.[1] The octahydrate is the most common commercial form and, counterintuitively, is significantly more soluble in water than its anhydrous counterpart.[2] It presents as colorless, deliquescent crystals that readily absorb atmospheric carbon dioxide to form the less soluble strontium carbonate, a factor critical in its storage and handling.[1][2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | Sr(OH)₂·8H₂O | [4][5] |

| Molecular Weight | 265.76 g/mol | [1][5][6] |

| CAS Number | 1311-10-0 | [1][5][6] |

| Appearance | Colorless, tetragonal, deliquescent crystals | [2] |

| Density | 1.90 g/cm³ | [1][2] |

| Melting Point | Decomposes, losing all water molecules at 100°C | [2][6] |

| Nature in Solution | Strong Base, Highly Alkaline | [1][7] |

Aqueous Solubility Profile

The solubility of this compound in water is strongly dependent on temperature. The dissolution process is endothermic, meaning that as thermal energy is supplied to the system, the equilibrium shifts to favor the dissolution of the solute, resulting in a significant increase in solubility at higher temperatures.[8][9] This relationship is fundamental to preparing solutions of desired concentrations and for purification via recrystallization.[2]

Table 2: Solubility of Strontium Hydroxide in Water at Various Temperatures (Note: Data is compiled and rationalized from multiple sources. Values represent the octahydrate form unless otherwise specified.)

| Temperature (°C) | Solubility (g / 100 mL of H₂O) | Molar Solubility (mol/L) | Source(s) |

| 0 | 0.90 | ~0.034 | [2] |

| 20 | 1.77 (anhydrous equivalent: 0.8 g/100mL) | ~0.067 | [1][10] |

| 40 | 3.95 | ~0.149 | [1][10] |

| 60 | 8.42 | ~0.317 | [10] |

| 80 | 20.2 | ~0.760 | [10] |

| 100 | 47.7 | ~1.795 | [2] |

The significant increase in solubility with temperature is a key characteristic. The process absorbs heat from the surroundings as the ionic lattice of the strontium hydroxide is broken down and the resulting Sr²⁺ and OH⁻ ions are hydrated by water molecules.[9]

Caption: Fig 1: Conceptual flow of temperature's influence on solubility.

Experimental Protocol for Solubility Determination

Trustworthy solubility data is predicated on a self-validating experimental design. The following protocol describes a robust method for determining the solubility of this compound using titration, a standard and reliable analytical technique.[11]

Principle

The core principle is to create a saturated aqueous solution of strontium hydroxide at a precisely controlled temperature. By separating the saturated solution from the excess solid and then titrating a known volume of the solution with a standardized strong acid, the concentration of the dissolved hydroxide ions can be accurately determined, which directly corresponds to the solubility of the strontium hydroxide.[11][12]

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Step 1.1: To a jacketed glass vessel connected to a thermostatically controlled water bath set to the desired temperature (e.g., 25.0 °C), add approximately 150 mL of deionized, degassed water. Degassing the water (by boiling and cooling under nitrogen) is crucial to minimize the interference from dissolved CO₂.

-

Step 1.2: Add an excess of this compound powder to the water (e.g., 5-10 grams). The presence of undissolved solid is essential to ensure saturation.

-

Step 1.3: Stir the suspension vigorously using a magnetic stirrer for a sufficient period (e.g., 2-4 hours) to ensure the solution reaches equilibrium. The system is at equilibrium when the rate of dissolution equals the rate of precipitation.

-

-

Isothermal Filtration:

-

Step 2.1: Cease stirring and allow the excess solid to settle for 15-20 minutes while maintaining the temperature.

-

Step 2.2: Prepare a filtration apparatus (e.g., a glass syringe fitted with a 0.45 µm filter). It is critical to pre-warm the filtration apparatus to the experimental temperature to prevent premature crystallization of the solute.

-

Step 2.3: Carefully draw the clear supernatant into the syringe, avoiding any solid particles. Filter the solution into a clean, dry, pre-warmed flask. This filtered solution is your saturated sample. Removing the undissolved solid is vital for accurate measurement of the dissolved ions.[12]

-

-

Titration and Analysis:

-

Step 3.1: Using a calibrated volumetric pipette, transfer a precise volume (e.g., 25.00 mL) of the saturated filtrate into an Erlenmeyer flask.

-

Step 3.2: Add 2-3 drops of phenolphthalein indicator to the flask. The solution should turn pink due to the high concentration of hydroxide ions.

-

Step 3.3: Titrate the sample with a standardized solution of hydrochloric acid (e.g., 0.100 M HCl) from a burette until the pink color just disappears (the endpoint). Record the volume of HCl used.

-

Step 3.4: Repeat the titration at least twice more with fresh aliquots of the saturated solution to ensure precision.

-

Calculation of Solubility

The neutralization reaction is: Sr(OH)₂ (aq) + 2HCl (aq) → SrCl₂ (aq) + 2H₂O (l)

-

Moles of HCl:

-

Moles HCl = Molarity of HCl × Volume of HCl (in L)

-

-

Moles of Sr(OH)₂:

-

From the stoichiometry, Moles Sr(OH)₂ = (Moles HCl) / 2

-

-

Molar Solubility of Sr(OH)₂:

-

Molarity Sr(OH)₂ = Moles Sr(OH)₂ / Volume of Sr(OH)₂ solution (in L)

-

-

Solubility in g/100 mL:

-

Solubility = Molarity Sr(OH)₂ × Molar Mass of Sr(OH)₂·8H₂O (265.76 g/mol ) × 0.1

-

Sources

- 1. Strontium hydroxide - Wikipedia [en.wikipedia.org]

- 2. Strontium hydroxide | 18480-07-4 [chemicalbook.com]

- 3. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sioris.net [sioris.net]

- 5. This compound | H18O10Sr | CID 21617461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - ProChem, Inc. [prochemonline.com]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. acs.org [acs.org]

- 10. chembk.com [chembk.com]

- 11. employees.oneonta.edu [employees.oneonta.edu]

- 12. gauthmath.com [gauthmath.com]

Navigating the Thermal Landscape of Strontium Hydroxide Octahydrate: An In-depth Technical Guide

I have now gathered sufficient information to construct the in-depth technical guide. I have found multiple sources detailing the multi-step thermal decomposition of strontium hydroxide octahydrate, including the formation of intermediate hydrates and the final decomposition to strontium oxide. I have also found information on the temperature ranges for these transitions, kinetic data, and some thermodynamic data, although specific enthalpy values for each step are not consistently reported across all sources. I will address this by presenting the data in a table and noting the variability.

I have also gathered detailed information on the experimental protocols for TGA and DSC, including best practices for analyzing hydrated salts. This will allow me to create the detailed, field-proven methodologies required. The mechanistic aspects of the decomposition of metal hydroxides have also been researched, which will provide the basis for explaining the causality behind the experimental observations. I have enough information to create the required Graphviz diagrams illustrating the decomposition pathway and experimental workflow. I will now proceed with structuring and writing the full technical guide.

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal decomposition of this compound, Sr(OH)₂·8H₂O, is a multi-stage process of significant interest across various scientific disciplines, including materials science, chemical synthesis, and pharmaceutical development. Understanding the precise nature of its dehydration and decomposition is critical for applications ranging from the preparation of high-purity strontium compounds to the characterization of drug formulations. This technical guide provides a comprehensive exploration of the thermal behavior of this compound, grounded in established experimental techniques and theoretical principles. We will delve into the sequential loss of water molecules, the formation of lower hydrates and anhydrous strontium hydroxide, and the ultimate conversion to strontium oxide. This guide offers field-proven insights into the causality behind experimental choices, detailed, self-validating protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and a thorough examination of the underlying chemical transformations.

Introduction: The Significance of Understanding Thermal Decomposition

Strontium hydroxide and its hydrates are fundamental inorganic compounds with diverse applications. The octahydrate form, in particular, serves as a common starting material for the synthesis of other strontium salts and as a component in various industrial processes.[1] Its thermal stability and decomposition pathway are therefore critical parameters that dictate its handling, storage, and utility in temperature-sensitive applications.

The process of thermal decomposition involves the breaking of chemical bonds and the formation of new, more stable products at elevated temperatures. For hydrated salts like this compound, this typically begins with the loss of water of crystallization, a process known as dehydration. This is followed by the decomposition of the anhydrous compound at higher temperatures. A thorough understanding of these transitions is paramount for:

-

Process Optimization: Controlling reaction conditions to yield specific intermediate hydrates or the final oxide product.

-

Material Characterization: Identifying and quantifying the presence of this compound in a mixture.

-

Predictive Stability: Assessing the shelf-life and thermal tolerance of materials containing this compound.

This guide will provide a detailed examination of the thermal decomposition of this compound, moving from the foundational principles to practical experimental methodologies.

The Multi-Stage Decomposition Pathway of this compound

The thermal decomposition of this compound is not a single-step event but rather a sequential process involving the formation of distinct intermediate phases. The generally accepted pathway involves the progressive loss of water molecules to form lower hydrates, followed by the formation of anhydrous strontium hydroxide, and finally, decomposition to strontium oxide (SrO).[2]

The key stages are as follows:

-

Dehydration to Lower Hydrates: Upon heating, this compound first loses a significant portion of its water of crystallization to form a mixture of lower hydrates, primarily the hexahydrate (Sr(OH)₂·6H₂O) and the monohydrate (Sr(OH)₂·H₂O).[2] This initial dehydration occurs at relatively low temperatures.

-

Formation of Anhydrous Strontium Hydroxide: As the temperature increases, the remaining water of crystallization is driven off, resulting in the formation of anhydrous strontium hydroxide (Sr(OH)₂).

-

Decomposition to Strontium Oxide: At significantly higher temperatures, the anhydrous strontium hydroxide decomposes into strontium oxide (SrO) and water vapor.

The precise temperatures at which these transitions occur can be influenced by experimental conditions such as the heating rate and the atmospheric environment.

Mechanistic Insights into Dehydration

The dehydration of hydrated metal hydroxides is a complex process governed by the strength of the water-cation and water-anion interactions, as well as the crystal lattice structure. The process is essentially one of cation migration and the rearrangement of the crystal structure to accommodate the loss of water molecules.[3] The initial loss of water molecules from the octahydrate is likely influenced by diffusion and the geometry of the crystal. As dehydration progresses to the monohydrate and then the anhydrous form, the mechanism can shift, involving the breaking of stronger hydrogen bonds.[4]

Quantitative Analysis of Thermal Transitions

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for quantitatively studying the thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

The following table summarizes the key quantitative data for the thermal decomposition of this compound, compiled from various studies. It is important to note that the temperature ranges can vary depending on the experimental conditions.

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) (Typical) | Activation Energy (Ea) (kJ/mol) | Enthalpy Change (ΔH) |

| Sr(OH)₂·8H₂O → Sr(OH)₂·H₂O + 7H₂O | 80 - 150 | 47.2 | ~47-48 | 40 - 70 | Endothermic |

| Sr(OH)₂·H₂O → Sr(OH)₂ + H₂O | 150 - 350 | 6.8 | ~6-7 | 70 - 110 | Endothermic |

| Sr(OH)₂ → SrO + H₂O | 350 - 500 | 6.8 | ~6-7 | 150 - 250 | Endothermic |

Note: The decomposition of anhydrous strontium hydroxide to strontium oxide has been reported to occur at temperatures as high as 710°C. The enthalpy of fusion for anhydrous Sr(OH)₂ is 189.1 J/g. The standard enthalpy of formation (ΔfH°) for solid Sr(OH)₂ is -959.4 kJ/mol.[5][6]

Experimental Protocols: A Field-Proven Approach

The following protocols for TGA and DSC analysis are designed to provide reliable and reproducible data for the thermal decomposition of this compound. These methodologies incorporate best practices for the analysis of hydrated salts.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with each stage of the decomposition of this compound.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (platinum or alumina is recommended).

-

Ensure the sample is evenly spread in a thin layer at the bottom of the crucible to promote uniform heating and gas diffusion.

-

-

Experimental Parameters:

-

Purge Gas: Use an inert purge gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

Heating Rate: A heating rate of 10 °C/min is a standard starting point. Slower heating rates (e.g., 5 °C/min) can improve the resolution of overlapping thermal events.

-

Temperature Range: Heat the sample from ambient temperature to approximately 800 °C to ensure complete decomposition to strontium oxide.

-

-

Data Analysis:

-

Plot the percentage mass loss as a function of temperature.

-

Determine the onset and end temperatures for each distinct mass loss step.

-

Calculate the percentage mass loss for each step and compare it to the theoretical values to identify the corresponding chemical transformation.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Strontium hydroxide can react with carbon dioxide in the air, especially at elevated temperatures, to form strontium carbonate. An inert atmosphere prevents this side reaction, ensuring that the observed mass loss is solely due to the loss of water and the decomposition of the hydroxide.

-

Controlled Heating Rate: A consistent and controlled heating rate is crucial for obtaining reproducible results. Rapid heating can lead to thermal lag and poor resolution of decomposition steps.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes (endothermic or exothermic nature) associated with the thermal transitions of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a clean, tared aluminum or platinum DSC pan.

-

Hermetically seal the pan to ensure that the evolved water vapor does not escape, which could affect the measured enthalpy. A pinhole in the lid can be used to allow for the controlled release of volatiles.

-

-

Experimental Parameters:

-

Reference: Use an empty, sealed DSC pan as a reference.

-

Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is recommended, consistent with the TGA experiment for direct correlation of data.

-

Temperature Range: Heat the sample from ambient temperature to approximately 500 °C. The final decomposition to the oxide may occur at higher temperatures, but the primary dehydration and hydroxide decomposition events will be observed in this range.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify the endothermic peaks corresponding to the dehydration and decomposition steps.

-

Integrate the area under each peak to determine the enthalpy change (ΔH) for each transition.

-

Causality Behind Experimental Choices:

-

Sealed Pans: Using sealed pans is critical for accurately measuring the enthalpy of dehydration. An open pan would allow water to evaporate, leading to an inaccurate measurement of the heat absorbed during the phase transition. A pinhole allows for the gradual release of pressure from the evolved water vapor.

-

Reference Pan: The use of an empty reference pan allows for the subtraction of the instrument's baseline heat flow, isolating the thermal events occurring in the sample.

Visualizing the Decomposition and Experimental Workflow

Diagrams are essential tools for visualizing complex processes. The following diagrams, generated using Graphviz, illustrate the thermal decomposition pathway of this compound and the experimental workflow for its analysis.

Thermal Decomposition Pathway

Caption: The multi-stage thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

Sources

The Hygroscopic Nature of Strontium Hydroxide Octahydrate: A Technical Guide for Researchers and Pharmaceutical Scientists

Abstract

Strontium hydroxide octahydrate, Sr(OH)₂·8H₂O, is a strong base with significant applications in various industries, including sugar refining, manufacturing of strontium salts, and as a component in certain depilatory formulations.[1] Its profound hygroscopic and deliquescent nature presents considerable challenges in handling, storage, and formulation, necessitating a thorough understanding of its interaction with atmospheric moisture. This technical guide provides an in-depth exploration of the hygroscopic properties of this compound, detailing the underlying mechanisms of water sorption and providing field-proven methodologies for its characterization. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals to ensure the stability, quality, and efficacy of materials and formulations containing this compound.

Introduction: The Criticality of Understanding Hygroscopicity

In the realm of chemical synthesis and pharmaceutical development, the interaction of a substance with environmental moisture is a paramount consideration. Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, can significantly impact a material's physical and chemical properties. For crystalline hydrates like this compound, this interaction is particularly complex, involving potential changes in crystal structure, stability, and chemical reactivity.

This compound is classified as a deliquescent material, meaning it can absorb enough atmospheric moisture to dissolve and form an aqueous solution.[1] This pronounced hygroscopicity is a double-edged sword. While its high affinity for water is exploited in some applications, it poses significant challenges in others, particularly in the pharmaceutical industry where precise control over the physical form and water content of active pharmaceutical ingredients (APIs) and excipients is crucial for product performance and stability.

This guide will delve into the theoretical and practical aspects of the hygroscopic nature of this compound. We will explore the mechanisms of water uptake, the phase transitions that occur upon hydration and dehydration, and the critical analytical techniques used to quantify these phenomena. The overarching goal is to equip the reader with the knowledge and methodologies necessary to effectively manage the challenges associated with this highly hygroscopic compound.

Physicochemical Properties and the Driving Force of Hygroscopicity

The inherent hygroscopicity of this compound is intrinsically linked to its physicochemical properties. Understanding these properties is fundamental to comprehending its behavior in the presence of moisture.

| Property | Value | Reference |

| Molecular Formula | Sr(OH)₂·8H₂O | [1] |

| Molecular Weight | 265.76 g/mol | [1] |

| Appearance | Colorless, deliquescent, tetragonal crystals | [1] |

| Density | 1.90 g/cm³ | [1] |

| Solubility in Water | Sparingly soluble at low temperatures (0.90 g/100 mL at 0°C), highly soluble in boiling water (47.7 g/100 mL at 100°C) | [1] |

| Melting Point | Loses all water of hydration at 100°C | [1] |

The strong affinity of strontium hydroxide for water is driven by the coordination of water molecules with the strontium cation and hydrogen bonding with the hydroxide anions within the crystal lattice. The crystal structure of the octahydrate form is stabilized by this extensive network of hydrogen bonds. When exposed to an environment with a water vapor pressure lower than its own, the hydrate will effloresce, losing water molecules. Conversely, in a humid environment, it will adsorb water, and if the ambient relative humidity surpasses its critical relative humidity, deliquescence will occur.

Furthermore, strontium hydroxide is known to react with atmospheric carbon dioxide to form strontium carbonate, a reaction that is facilitated by the presence of moisture.[1] This underscores the importance of controlled storage conditions to maintain the chemical integrity of the compound.

Characterization of Hygroscopicity: Methodologies and Interpretations

A comprehensive understanding of the hygroscopic nature of this compound necessitates the use of specialized analytical techniques. This section details the key methodologies and the interpretation of the data they provide.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled relative humidity (RH) at a constant temperature.[2][3][4][5] The resulting data is plotted as a moisture sorption isotherm, which provides critical information about the hygroscopic behavior of the material.

Illustrative Experimental Workflow: Dynamic Vapor Sorption (DVS)

This diagram outlines the typical workflow for a DVS experiment designed to characterize the hygroscopicity of a crystalline hydrate.

Caption: Dehydration pathway of Sr(OH)₂·8H₂O as determined by TGA.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Plot the percentage mass loss as a function of temperature. The distinct steps in the TGA curve correspond to the loss of water molecules. The temperature at the onset of each mass loss step provides information on the thermal stability of the different hydrate forms.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance. [6][7]It is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent. For a highly hydrated and alkaline compound like this compound, certain precautions must be taken.

The basicity of strontium hydroxide can interfere with the Karl Fischer reaction, which proceeds optimally in a pH range of 5-7. [8]Therefore, the use of a buffered Karl Fischer reagent or the addition of a weak acid to the titration solvent is necessary to neutralize the sample and prevent side reactions.

Experimental Protocol: Karl Fischer Titration (Volumetric)

-

Reagent Preparation: Use a commercially available Karl Fischer reagent with a known titer (mg H₂O/mL). The solvent should be a suitable alcohol, such as methanol. For alkaline samples, consider using a reagent system that includes a buffer or adding a weak acid like benzoic acid to the solvent.

-

Instrument Standardization: Standardize the Karl Fischer reagent using a certified water standard or a known hydrate like sodium tartrate dihydrate.

-

Sample Preparation: Accurately weigh a sample of this compound (typically 50-100 mg) and quickly transfer it to the sealed titration vessel to prevent moisture uptake from the atmosphere.

-

Titration: Titrate the sample with the Karl Fischer reagent until the electrometric endpoint is reached.

-

Calculation: Calculate the water content of the sample based on the volume of titrant consumed and its titer.

Implications for Handling, Storage, and Formulation

The profound hygroscopicity of this compound has significant practical implications that must be carefully managed to ensure material quality and consistency.

-

Handling: All handling of this compound should be performed in a controlled environment with low relative humidity, such as a glove box or a dry room. Exposure to ambient air should be minimized to prevent deliquescence and reaction with carbon dioxide. [1]* Storage: The material should be stored in tightly sealed containers, preferably with a desiccant. The storage area should be cool and dry.

-

Formulation: In pharmaceutical formulations, the hygroscopic nature of this compound can affect powder flow, compaction properties, and the stability of other components. Careful selection of excipients and manufacturing processes (e.g., dry granulation) is essential. The potential for water uptake during processing must be accounted for to ensure the final dosage form meets specifications.

Conclusion

The hygroscopic and deliquescent nature of this compound is a defining characteristic that governs its behavior and dictates its handling and application. A thorough understanding of its interaction with moisture, characterized by techniques such as Dynamic Vapor Sorption, Thermogravimetric Analysis, and Karl Fischer titration, is essential for any scientist or professional working with this compound. By implementing the methodologies and best practices outlined in this guide, researchers and developers can mitigate the challenges associated with its hygroscopicity, thereby ensuring the integrity, quality, and performance of their materials and products.

References

-

Ataman Kimya. STRONTIUM HYDROXIDE. [Link]

-

Carl ROTH. Safety Data Sheet: this compound. [Link]

-

GMP Insiders. Karl Fischer Titration: The Gold Standard For Water Content Analysis. (2025-01-21). [Link]

-

Harper College. Material Safety Data Sheet this compound, 98%. [Link]

-

METTLER TOLEDO. Karl Fischer Titration Guide to Water Determination. [Link]

-

Pharmaguideline. Water Content Determination by Karl Fischer. (2011-09-19). [Link]

-

FUNCMATER. This compound (Sr(OH)2•8H2O)-Powder. [Link]

-

ResearchGate. Microwave-assisted dehydration of this compound: Experimental study and kinetic modeling analysis. (2024-10-01). [Link]

-

SK pharmteco. Dynamic Vapor Sorption. [Link]

-

Studylib. Perry's Chemical Engineers' Handbook: Conversion Factors & Math. [Link]

-

Taylor & Francis Online. Full article: Effects of Co-Formulation of Amorphous Maltodextrin and Deliquescent Sodium Ascorbate on Moisture Sorption and Stability. [Link]

-

Wikipedia. Karl Fischer titration. [Link]

-

Wikipedia. Strontium hydroxide. [Link]

-

AZoM. Dynamic Vapour Sorption for Determination of Hydrate Formation and Loss. (2015-04-08). [Link]

-

AQUALAB. Dynamic Vapor Sorption. [Link]

-

Crystal Pharmatech. Applications of Dynamic Moisture Adsorption in Crystal Research. [Link]

-

METTLER TOLEDO. Dynamic Vapor Sorption. [Link]

-

ProUmid. Dynamic Vapor Sorption (DVS) Analysis. [Link]

-

ProUmid. Moisture Sorption Isotherms. [Link]

-

SK pharmteco. Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

-

Surface Measurement Systems. Dynamic Vapor Sorption. [Link]

-

Taylor & Francis Online. Full article: Effects of Co-Formulation of Amorphous Maltodextrin and Deliquescent Sodium Ascorbate on Moisture Sorption and Stability. [Link]

-

AQUALAB. Dynamic Vapor Sorption. [Link]

-

METTLER TOLEDO. Dynamic Vapor Sorption. [Link]

-

ProUmid. Dynamic Vapor Sorption (DVS) Analysis. [Link]

Sources

"strontium hydroxide octahydrate safety data sheet for lab use"

An In-depth Technical Guide to the Safe Laboratory Handling of Strontium Hydroxide Octahydrate

Introduction

This compound, Sr(OH)₂·8H₂O, is a strong alkaline compound utilized in various industrial and research applications, including the refining of beet sugar, as a stabilizer in plastics, and in the synthesis of other strontium compounds and advanced materials.[1][2] While a valuable reagent, its significant caustic nature presents considerable hazards in a laboratory setting. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the critical safety protocols and technical considerations for handling this compound. Moving beyond a standard Safety Data Sheet (SDS), this document explains the causality behind safety measures, grounding them in the physicochemical properties of the compound to foster a proactive safety culture.

Chemical and Physical Identity

Understanding the fundamental properties of a substance is the first step in a robust risk assessment. This compound is a white, odorless, crystalline solid that is deliquescent, meaning it readily absorbs moisture from the air.[1][3] This hygroscopic nature, coupled with its high alkalinity when dissolved, dictates many of the required handling and storage precautions.[2][4]

| Property | Value | Source(s) |

| Chemical Formula | Sr(OH)₂·8H₂O | [5][6] |

| CAS Number | 1311-10-0 | [5][7][8] |

| EC Number | 242-367-1 | [6][7] |

| Molecular Weight | 265.76 g/mol | [8][9] |

| Appearance | White crystalline powder or lumps | [3][5] |

| Density | 1.9 g/cm³ at 20°C | [1][7][10] |

| Melting Point | Decomposes (loses water) at 100°C | [1][11] |

| Solubility in Water | 20 g/L at 25°C (significantly more soluble in hot water) | [1][7] |

| pH | ~13.1 (10 g/L aqueous solution); highly alkaline | [7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance due to its severe corrosive potential to biological tissues.[7] The hydroxide ions (OH⁻) readily dissociate in the presence of moisture (such as on skin, in eyes, or the respiratory tract), leading to saponification of fats and extraction of water from cells, causing deep, painful, and slow-healing chemical burns.[7]

| GHS Classification | |

| Pictogram |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[6][7][12][13] H318: Causes serious eye damage.[7][8] |

| Supplemental Hazard | EUH071: Corrosive to the respiratory tract.[7][10] |

| Key Precautionary Statements | P260: Do not breathe dust.[7][13][14] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7][12][13] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[3][7][14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7][12][14] P310: Immediately call a POISON CENTER/doctor.[6][7][12][14] |

Engineering Controls and Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes eliminating hazards at their source. For strontium hydroxide, this translates to robust engineering controls supplemented by mandatory personal protective equipment.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize airborne dust and prevent accidental contact.

-

Chemical Fume Hood: All weighing and solution preparation activities involving strontium hydroxide powder must be conducted inside a certified chemical fume hood.[15] This contains dust and protects the user's breathing zone.

-

Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.[5][11]

-

Emergency Stations: An eyewash station and a safety shower must be immediately accessible and unobstructed in any area where the chemical is handled.[5][11] Their functionality should be verified on a weekly basis.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is critical for protecting against direct contact.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[5][11] A full-face shield must be worn over the goggles when handling bulk quantities (>100g) or when there is a significant risk of splashing, as this protects the entire face from the severely corrosive material.[12][16]

-

Skin Protection: A fully fastened lab coat is required.[5] Chemically resistant gloves are essential. Suitable materials include nitrile, neoprene, butyl, or PVC.[15] Gloves must be inspected for tears or holes before each use. After handling, gloves should be removed using a technique that avoids touching the outer surface, and disposed of properly, followed by immediate hand washing.[12]

-

Respiratory Protection: For situations where a fume hood is not feasible or during a large spill cleanup where dust may be generated, a respirator with a P3 (or NIOSH P100) particulate filter is required.[10]

Caption: Hazard Assessment and PPE Selection Workflow.

Safe Handling and Storage Protocols

Adherence to a self-validating protocol is crucial for preventing incidents. This involves not just following steps, but actively verifying safety conditions throughout the process.

Protocol: Preparation of a 1M Strontium Hydroxide Solution

-

Pre-Operation Safety Check: Confirm the fume hood is operational (check airflow monitor). Verify the path to the eyewash and safety shower is clear. Don appropriate PPE (goggles, face shield, lab coat, gloves).

-

Staging: Place a magnetic stir plate, a beaker of appropriate size containing a stir bar, and a container of deionized water inside the fume hood. Tare a weigh boat on a balance located within the hood or in close proximity.

-

Weighing: Carefully dispense the required amount of this compound into the weigh boat. Minimize dust generation by avoiding dropping the powder from a height. Close the main container immediately.

-